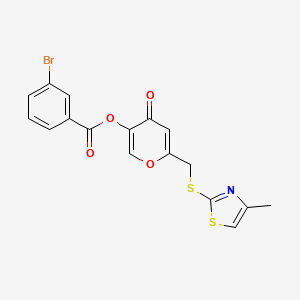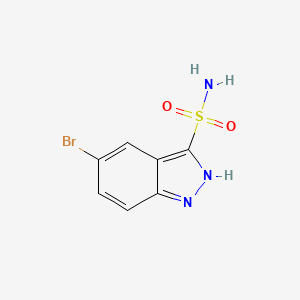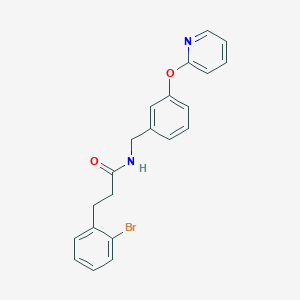
3-(2-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromophenyl group could be introduced through electrophilic aromatic substitution, and the pyridin-2-yloxy group could be introduced through nucleophilic substitution. The propanamide group could be formed through amide coupling .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl and pyridin-2-yloxy groups are aromatic and would contribute to the compound’s stability and rigidity. The benzyl group is a common substituent in organic chemistry and could influence the compound’s reactivity. The propanamide group could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the pyridin-2-yloxy and propanamide groups, which are electron-rich and could act as nucleophiles. The compound could undergo a variety of reactions, including substitution reactions, addition reactions, and possibly even redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar amide group and the nonpolar aromatic rings. Its melting and boiling points would depend on the strength of its intermolecular interactions .Wissenschaftliche Forschungsanwendungen
Novel Synthesis Approaches
Research has been conducted on novel synthesis methods for creating benzoyl-substituted heterocycles, which are crucial in developing pharmaceuticals and agrochemicals. For instance, Abdelrazek, Ghozlan, and Michael (2007) demonstrated the bromination of certain derivatives to afford bromo compounds, which subsequently undergo reactions to yield various heterocycles, showcasing the compound's utility in synthesizing complex organic structures F. M. Abdelrazek, S. Ghozlan, F. A. Michael, 2007.
Anticonvulsant and Anti-inflammatory Activities
Another study by Dawood et al. (2006) investigated the synthesis of benzofuran-based heterocycles with potential anticonvulsant and anti-inflammatory activities. This research highlights the compound's relevance in medicinal chemistry, particularly in designing new therapeutic agents K. Dawood, H. Abdel-Gawad, Mohey Ellithey, H. Mohamed, B. Hegazi, 2006.
Photophysical and Photocatalytic Applications
Research on biphenyl ester derivatives, including similar structures, has demonstrated significant anti-tyrosinase activities, indicating potential applications in treating hyperpigmentation disorders. Kwong et al. (2017) found that some compounds displayed inhibitions comparable to standard inhibitors, suggesting their use in dermatological applications Huey Chong Kwong, C. S. Chidan Kumar, S. Mah, T. S. Chia, C. Quah, Zi Han Loh, S. Chandraju, G. Lim, 2017.
Anticancer Properties
A study on α-bromoacryloylamido indolyl pyridinyl propenones revealed potent apoptotic inducers in human leukemia cells. Romagnoli et al. (2018) synthesized a series of compounds that demonstrated high antiproliferative activity against various leukemia cell lines, illustrating the compound's potential in cancer therapy R. Romagnoli, Filippo Prencipe, L. C. López-Cara, P. Oliva, S. Baraldi, P. Baraldi, Francisco Estévez-Sarmiento, J. Quintana, F. Estévez, 2018.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing their activity and leading to changes in cellular function .
Mode of Action
It’s known that such compounds can interact with their targets in a variety of ways, including binding to active sites, altering conformation, or modulating signal transduction pathways .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to changes in cellular metabolism, signal transduction, and gene expression .
Pharmacokinetics
Similar compounds are known to have diverse pharmacokinetic properties, influenced by factors such as solubility, stability, and molecular size .
Result of Action
Similar compounds have been found to induce a variety of effects, ranging from changes in enzyme activity and cellular metabolism to alterations in gene expression and cell signaling .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of similar compounds .
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O2/c22-19-9-2-1-7-17(19)11-12-20(25)24-15-16-6-5-8-18(14-16)26-21-10-3-4-13-23-21/h1-10,13-14H,11-12,15H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFCNJUAURTXCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




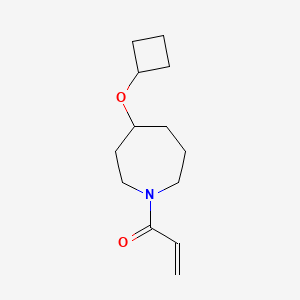


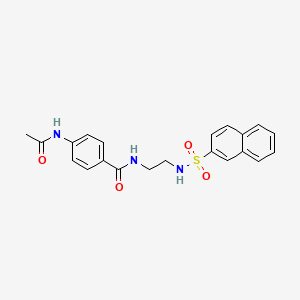
![3-[(4-Methylphenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2994916.png)
![[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine](/img/structure/B2994917.png)
![6-Bromo-2-methyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B2994920.png)

